An In-Depth Technical Guide to H-Trp-Gly-Gly-OH: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to H-Trp-Gly-Gly-OH: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tripeptide H-Trp-Gly-Gly-OH, also known as Tryptophyl-glycyl-glycine. As a molecule of interest in biochemical and pharmaceutical research, understanding its fundamental properties, synthesis, and potential applications is crucial for its effective utilization in scientific endeavors. This document delves into the chemical structure, synthesis methodologies, analytical characterization, and the burgeoning research into its biological significance.
Core Molecular Profile of H-Trp-Gly-Gly-OH
H-Trp-Gly-Gly-OH is a tripeptide composed of the amino acids L-tryptophan and two glycine residues. The presence of tryptophan's indole side chain imparts unique physicochemical properties to the peptide, influencing its hydrophobicity and potential for specific biological interactions.
Chemical Structure and Identifiers
The chemical structure of H-Trp-Gly-Gly-OH is characterized by a tryptophan residue at the N-terminus, followed by two glycine residues, and a free carboxylic acid group at the C-terminus.
Chemical Structure:
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 20762-31-6 | [1] |
| Molecular Formula | C15H18N4O4 | [1] |
| Molecular Weight | 318.33 g/mol | [1] |
| Synonyms | L-Tryptophylglycylglycine, Triptophan-Glycine-Glycine | [1] |
| Appearance | Off-white to yellow solid | [1] |
Synthesis of H-Trp-Gly-Gly-OH via Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for synthesizing H-Trp-Gly-Gly-OH is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Overview of the SPPS Workflow
The synthesis proceeds from the C-terminus to the N-terminus, starting with a resin pre-loaded with the C-terminal amino acid (Glycine). The synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Workflow for the solid-phase synthesis of H-Trp-Gly-Gly-OH.
Detailed Synthesis Protocol
This protocol is a representative example for the synthesis of H-Trp-Gly-Gly-OH and may require optimization.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Gly-OH
-
Fmoc-Trp(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal glycine. Wash the resin thoroughly with DMF.
-
Coupling of the second Glycine:
-
In a separate vessel, pre-activate Fmoc-Gly-OH with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF and wash with DMF.
-
Coupling of Tryptophan:
-
Pre-activate Fmoc-Trp(Boc)-OH with HBTU and DIPEA in DMF. The Boc protecting group on the tryptophan indole is crucial to prevent side reactions during cleavage.
-
Add the activated tryptophan solution to the resin and agitate until the coupling is complete.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection: Perform a final deprotection with 20% piperidine in DMF and wash thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove the Boc side-chain protecting group from tryptophan.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized H-Trp-Gly-Gly-OH. While extensive public data for this specific tripeptide is limited, standard analytical techniques for peptides are applicable.[2]
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a primary technique for determining the molecular weight and confirming the amino acid sequence.
Protocol for ESI-MS/MS Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[2]
-
MS1 (Full Scan): Acquire a full scan to identify the protonated molecular ion [M+H]⁺. For H-Trp-Gly-Gly-OH (C15H18N4O4), the expected monoisotopic mass is 318.13 Da, with the [M+H]⁺ ion observed at m/z 319.14.[2]
-
MS/MS (Tandem MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to induce fragmentation along the peptide backbone, generating b- and y-ions that confirm the amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the connectivity of the atoms and offering insights into the peptide's conformation in solution.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve the peptide in a deuterated solvent such as D₂O or DMSO-d₆.
-
¹H NMR: Will show characteristic signals for the aromatic protons of the tryptophan indole ring, the α-protons of each amino acid, and the methylene protons of the glycine residues and the tryptophan side chain.
-
¹³C NMR: Will show distinct signals for the carbonyl carbons of the peptide bonds and the C-terminus, as well as for the α- and side-chain carbons of each residue.
Potential Applications and Areas of Research
The unique composition of H-Trp-Gly-Gly-OH, featuring the neuroactive amino acids tryptophan and glycine, positions it as a molecule of interest in several research areas, particularly in drug development and neuroscience.
Neuroprotective and Neuromodulatory Research
Both tryptophan and glycine have well-established roles in the central nervous system. Tryptophan is a precursor to the neurotransmitter serotonin, while glycine itself acts as an inhibitory neurotransmitter.[3] This has led to research into the potential neuroprotective effects of tryptophan-containing peptides.[1] H-Trp-Gly-Gly-OH is a candidate for investigation in the context of neurodegenerative diseases.[1]
The metabolism of tryptophan via the kynurenine pathway is also implicated in neurodegenerative conditions, making peptides that can influence this pathway of significant interest.[4]
Drug Delivery and Peptide-Based Therapeutics
Tryptophan residues are known to play a role in the interaction of cell-penetrating peptides with cell membranes.[1][5] The presence of tryptophan in H-Trp-Gly-Gly-OH may influence its cellular uptake and interaction with biological membranes, a property that could be exploited in drug delivery systems.
Antioxidant and ACE Inhibitory Potential
The indole ring of tryptophan can act as a hydrogen donor, giving it antioxidant properties by scavenging free radicals.[6] Studies have shown that tryptophan-containing peptides can exhibit significant antioxidant activity.[6] Additionally, certain peptide sequences containing tryptophan have been identified as potential inhibitors of the Angiotensin-Converting Enzyme (ACE), which is a key target in the management of hypertension.[6]
Potential Signaling Pathway Involvement
While direct involvement in specific signaling pathways is yet to be fully elucidated, the constituent amino acids of H-Trp-Gly-Gly-OH suggest potential interactions.[2] Glycine, for instance, is known to bind to glycine receptors (GlyRs), which are ligand-gated chloride channels that mediate inhibitory neurotransmission.[3]
Canonical Glycinergic Signaling Pathway.
Conclusion
H-Trp-Gly-Gly-OH is a tripeptide with a well-defined chemical structure and properties that make it a valuable tool for researchers. Its synthesis is readily achievable through established solid-phase peptide synthesis protocols. The presence of both tryptophan and glycine residues suggests a range of potential biological activities, from neuromodulation and neuroprotection to antioxidant and ACE inhibitory effects. Further research into the specific mechanisms of action and biological targets of H-Trp-Gly-Gly-OH is warranted and holds promise for advancements in drug discovery and our understanding of peptide-mediated biological processes.
References
-
Heisler, L. K., & Lutter, M. (2013). Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis. The FASEB Journal, 27(2), 738-749. [Link]
-
Deshayes, S., et al. (2022). Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides. Quarterly Reviews of Biophysics, 55, e11. [Link]
-
Patsnap. What is the mechanism of Glycine?. [Link]
-
Plaitakis, A., & Caroscio, J. T. (2020). Searching for Peripheral Biomarkers in Neurodegenerative Diseases: The Tryptophan-Kynurenine Metabolic Pathway. International Journal of Molecular Sciences, 21(24), 9479. [Link]
Sources
- 1. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of Glycine? [synapse.patsnap.com]
- 4. Searching for Peripheral Biomarkers in Neurodegenerative Diseases: The Tryptophan-Kynurenine Metabolic Pathway | MDPI [mdpi.com]
- 5. Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
